

repotrectinib duration of response NSCLC

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Compound Focus: Repotrectinib

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Efficacy and Duration of Response Data

The primary evidence for **repotrectinib** comes from the pivotal TRIDENT-1 trial [1]. The table below summarizes key efficacy outcomes:

Patient Population	Objective Response Rate (ORR)	Median Duration of Response (mDOR)	Median Progression-Free Survival (mPFS)
TKI-naïve (n=71)	79% (56/71) [1]	34.1 months [2]	35.7 months [1]
Prior ROS1 TKI (n=56)	38% (21/56) [1]	14.8 months [2]	9.0 months [1]
With Brain Metastases (TKI-naïve)	89% (8/9) intracranial ORR [1]	Data not specified	Data not specified

Comparative Efficacy: Indirect Treatment Comparisons

As head-to-head trials are not available, **Matching-Adjusted Indirect Comparisons (MAIC)** have been used to contextualize **repotrectinib**'s performance, particularly for PFS. Note that these are not direct

clinical trial results.

Comparison	Outcome	Adjusted Hazard Ratio (HR)	95% Confidence Interval
Repotrectinib vs. Crizotinib	Progression-Free Survival	HR 0.44 [3] [4] [5]	0.29–0.67 [3] [4] [5]
Repotrectinib vs. Entrectinib	Progression-Free Survival	HR 0.57 [3] [4]	0.36–0.91 [3] [4]

These analyses suggest a statistically significant PFS benefit for **repotrectinib** over earlier-generation TKIs, though differences in ORR and DOR were not statistically significant [3] [4].

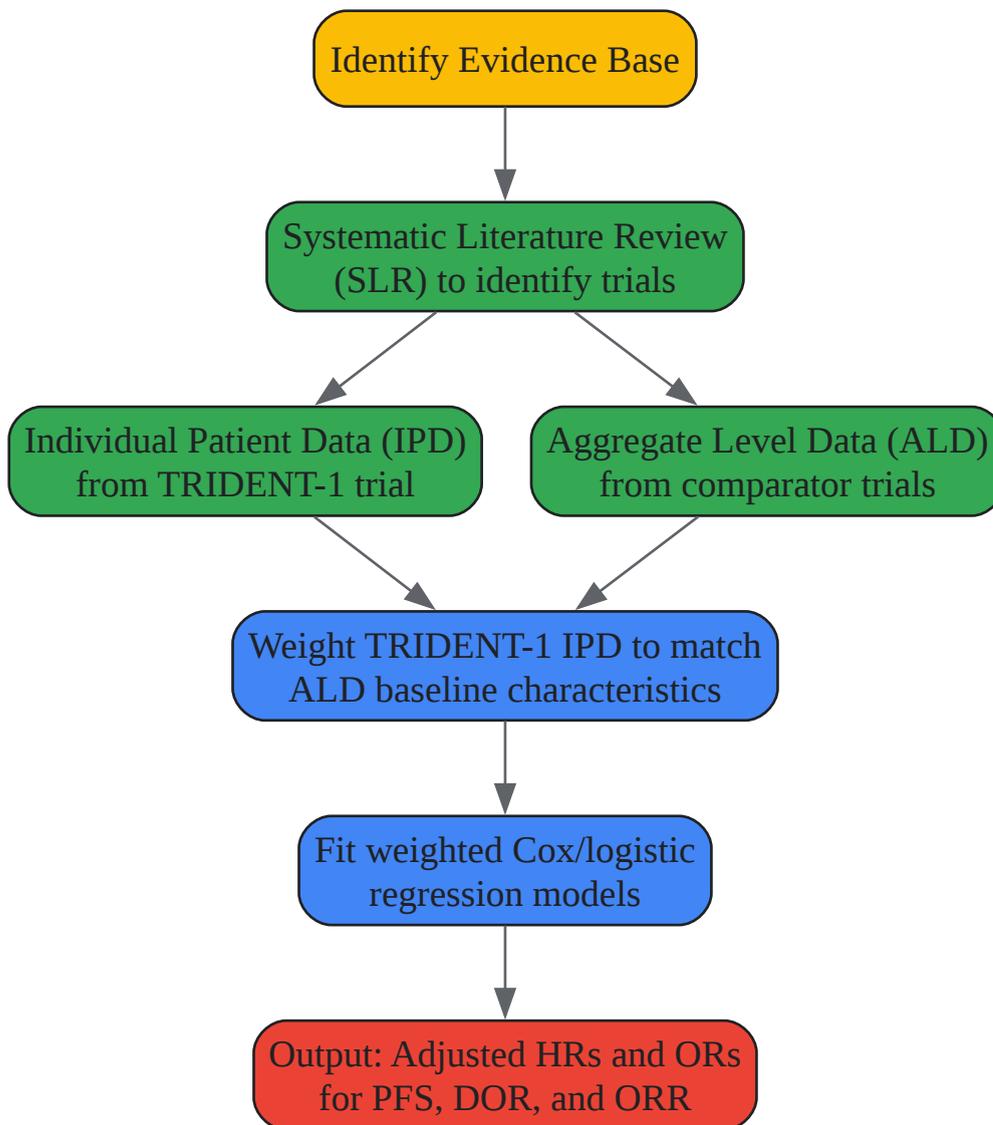
TRIDENT-1 Trial Protocol and Key Methods

Understanding the source of the efficacy data is critical for accurate interpretation.

- **Trial Design:** TRIDENT-1 (NCT03093116) is an ongoing, global, **single-arm, open-label, multicohort Phase 1/2 trial** [2].
- **Study Population:** The trial enrolled adults with locally advanced or metastatic *ROS1*-positive NSCLC. Cohorts were defined by prior treatment: TKI-naïve or prior *ROS1* TKI exposure [1].
- **Intervention:** Patients received **repotrectinib** at a dose of 160 mg orally once daily for 14 days, then 160 mg twice daily until disease progression or unacceptable toxicity [2].
- **Primary Endpoints:** The major efficacy outcome measures were **Objective Response Rate (ORR)** and **Duration of Response (DOR)**, both assessed by a **Blinded Independent Central Review (BICR)** according to **RECIST v1.1** criteria [2]. This independent review mitigates potential investigator bias.

MAIC Methodology for Cross-Trial Comparisons

The comparative data against crizotinib and entrectinib were generated using **unanchored Matching-Adjusted Indirect Comparisons (MAIC)** [3] [4]. This methodology is used in the absence of randomized head-to-head trials.



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Figure 1: Workflow for Matching-Adjusted Indirect Comparison (MAIC). HR: Hazard Ratio; OR: Odds Ratio; PFS: Progression-Free Survival; DOR: Duration of Response; ORR: Objective Response Rate.

- **Adjustment Factors:** The MAICs were adjusted for imbalances in prognostic or predictive baseline characteristics, which were pre-specified through a literature review. Key factors included **age, sex, ECOG performance status, smoking history, and the presence of baseline CNS/brain metastases** [3] [4].
- **Analysis:** After weighting, **weighted Cox proportional hazards models** were fitted to estimate hazard ratios for time-to-event outcomes like PFS and DOR. **Weighted logistic regression models** were used for binary outcomes like ORR [4].

Conclusion

In summary, **repotrectinib** demonstrates compelling and durable efficacy in *ROS1*+ -NSCLC, supported by:

- **Substantial DOR and PFS** in TKI-naïve patients from the TRIDENT-1 trial [1] [2].
- **Promising activity in challenging subgroups**, including patients with brain metastases and resistance mutations [1].
- **Favorable comparative profile** versus crizotinib and entrectinib in indirect analyses, though these findings require confirmation in randomized studies [3] [4] [5].

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